molecular formula C16H8F6N2OS B2569135 3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 722465-84-1

3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2569135
CAS No.: 722465-84-1
M. Wt: 390.3
InChI Key: ZZTXJQCGGACHAM-UHFFFAOYSA-N
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Description

3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a complex organic compound characterized by the presence of trifluoromethyl groups and a sulfanyl group attached to a dihydroquinazolinone core. The trifluoromethyl groups are known for their significant impact on the chemical and biological properties of the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-bis(trifluoromethyl)benzaldehyde with thiourea to form an intermediate, which is then cyclized under acidic conditions to yield the desired dihydroquinazolinone structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors and automated systems to maintain precise reaction conditions and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong nucleophiles and appropriate solvents to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of trifluoromethyl-substituted derivatives .

Scientific Research Applications

3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets, while the sulfanyl group can participate in redox reactions that modulate the activity of the target molecules. This dual functionality makes the compound a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one apart is its combination of a dihydroquinazolinone core with both trifluoromethyl and sulfanyl groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for a wide range of research applications .

Properties

IUPAC Name

3-[2,5-bis(trifluoromethyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F6N2OS/c17-15(18,19)8-5-6-10(16(20,21)22)12(7-8)24-13(25)9-3-1-2-4-11(9)23-14(24)26/h1-7H,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTXJQCGGACHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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